molecular formula C20H26N2O2 B2723315 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide CAS No. 851408-13-4

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide

Cat. No. B2723315
M. Wt: 326.44
InChI Key: GZBSNRQZTFQWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound might involve the use of 4-hydroxy-2-quinolones, which are valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems has been a focus of research .


Molecular Structure Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Scientific Research Applications

Synthesis and Reactivity

The compound N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide, due to its structural complexity, is involved in various synthetic pathways, contributing to the development of diverse chemical entities. For instance, Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives starting from cyclohexanone, highlighting the compound's reactivity towards different chemical agents, such as dimethylformamide dimethyl acetal and carbon disulfide, among others. This study also included an evaluation of the antimicrobial activity of selected derivatives, indicating potential applications in medicinal chemistry (Elkholy & Morsy, 2006).

Catalytic Activity and Chemical Transformations

The compound's framework serves as a building block for catalytic and chemical transformations. Mosti, Menozzi, and Schenone (1983) investigated its reaction with dinucleophiles, leading to the synthesis of pyrimidines and dihydroquinazolinones. Such studies underscore the compound's utility in constructing complex heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals (Mosti, Menozzi, & Schenone, 1983).

Cytotoxic Activity

Research by Bu et al. (2001) into 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which share structural motifs with N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide, revealed significant cytotoxic activities against in vivo subcutaneous colon tumors in mice. These findings suggest potential therapeutic applications, particularly in the development of anticancer agents (Bu et al., 2001).

Photoelectric Conversion in Solar Cells

The compound's derivatives have been investigated for their role in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells. Wu et al. (2009) demonstrated that carboxylated cyanine dyes related to the compound can significantly improve solar cell performance, indicating its relevance in renewable energy technologies (Wu et al., 2009).

Anticancer Agent Development

The synthesis and evaluation of coumarin and quinolinone-3-aminoamide derivatives, as conducted by Matiadis et al. (2013), involve structural elements akin to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide. Their research, which included X-ray crystallographic studies, contributes to the ongoing exploration of novel anticancer agents, emphasizing the compound's significance in drug discovery (Matiadis et al., 2013).

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-13-8-9-16-12-17(20(24)22-18(16)14(13)2)10-11-21-19(23)15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBSNRQZTFQWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.